molecular formula C42H36N6 B12833746 4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline

4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline

Cat. No.: B12833746
M. Wt: 624.8 g/mol
InChI Key: NHWYHWCSDIIDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of boronic acids with halogenated aromatic compounds in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline involves its interaction with various molecular targets and pathways. The amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to specific targets. Additionally, the aromatic rings can engage in π-π stacking interactions, further modulating its activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C42H36N6

Molecular Weight

624.8 g/mol

IUPAC Name

4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline

InChI

InChI=1S/C42H36N6/c43-31-13-1-25(2-14-31)37-38(26-3-15-32(44)16-4-26)40(28-7-19-34(46)20-8-28)42(30-11-23-36(48)24-12-30)41(29-9-21-35(47)22-10-29)39(37)27-5-17-33(45)18-6-27/h1-24H,43-48H2

InChI Key

NHWYHWCSDIIDAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(C(=C2C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.